molecular formula C22H16N2O6 B1331933 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid CAS No. 66532-88-5

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid

Cat. No.: B1331933
CAS No.: 66532-88-5
M. Wt: 404.4 g/mol
InChI Key: DKCKVYZVRRUUQF-UHFFFAOYSA-N
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Description

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid is a complex organic compound with the molecular formula C22H16N2O6. This compound is known for its unique structure, which includes multiple benzoyl and carboxyl groups. It is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with phthalic anhydride under controlled conditions to form the intermediate compound. This intermediate is then further reacted with another molecule of 2-aminobenzoic acid to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, quinones, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid
  • 2-((4-(4-((2-Carboxybenzoyl)amino)benzyl)anilino)carbonyl)benzoic acid

Uniqueness

2-((2-(

Properties

IUPAC Name

2-[[2-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(13-7-1-3-9-15(13)21(27)28)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCKVYZVRRUUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359824
Record name 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66532-88-5
Record name 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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